(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chromone moiety, and a trifluoroacetic acid group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromone moiety, followed by the introduction of the pyrrolidine ring and the aminoacetyl group. The final step involves the addition of the trifluoroacetic acid group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromone derivatives, while reduction can produce reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine
In medicine, (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide is investigated for its potential therapeutic properties. Its unique chemical structure may allow it to act as a drug candidate for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide shares similarities with other chromone and pyrrolidine derivatives, such as (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one .
- Other similar compounds include various aminoacetyl and trifluoroacetic acid derivatives.
Uniqueness
The uniqueness of (2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H20F3N3O6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N3O4.C2HF3O2/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;3-2(4,5)1(6)7/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);(H,6,7)/t13-;/m0./s1 |
InChI Key |
AQVHZFBGXFWFJX-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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